molecular formula C24H46O B1214852 17-Tetracosenal

17-Tetracosenal

Cat. No.: B1214852
M. Wt: 350.6 g/mol
InChI Key: LPJHUYFFQFPQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Tetracosenal is a natural product found in Amphimedon compressa and Mycale laevis with data available.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 17-Tetracosenal, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves oxidation of 17-Tetracosenol using reagents like pyridinium chlorochromate (PCC) or Swern oxidation. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended. Validate purity using GC-MS (retention time comparison) and 1^1H-NMR (integration of aldehyde proton at δ 9.5–10.0 ppm). Ensure reproducibility by documenting solvent ratios, temperature, and reaction times .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, -20°C, and room temperature. Monitor degradation via periodic HPLC-UV analysis (λ = 220–280 nm). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Q. Which spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

  • Methodological Answer : Combine 1^1H-NMR (aldehyde proton), 13^{13}C-NMR (carbonyl carbon at δ ~200 ppm), and FT-IR (C=O stretch at ~1720 cm1^{-1}). For ambiguous cases, use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C24_{24}H46_{46}O). Cross-validate with literature spectra from authoritative databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a meta-analysis of existing data, focusing on variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and solvent systems (e.g., DMSO vs. ethanol). Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate key experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What computational strategies are effective for modeling this compound’s interactions with lipid membranes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini. Parameterize the aldehyde group carefully due to its reactivity. Validate models with experimental data (e.g., Langmuir trough measurements for membrane insertion). Compare results across software (GROMACS vs. NAMD) to assess robustness .

Q. How should cross-disciplinary studies design experiments to investigate this compound’s role in insect pheromone systems?

  • Methodological Answer : Combine electrophysiological recordings (GC-EAD) to identify receptor responses, field trials with synthetic lures, and isotopic labeling to trace metabolic pathways. Ensure ecological relevance by matching experimental concentrations to natural emission levels. Collaborate with entomologists to align methodologies with species-specific behaviors .

Q. Data Presentation & Reproducibility Guidelines

  • Tables :

    ParameterOptimal ConditionsValidation Method
    Synthesis Yield60–70% (PCC, CH2_2Cl2_2)GC-MS, 1^1H-NMR
    Storage Stability-20°C (argon atmosphere)HPLC-UV (monthly checks)
    Bioassay SolventEthanol (0.1% v/v)Negative controls included
  • Key Considerations :

    • Report numerical data with precision aligned to instrumentation (e.g., ±0.01 mg for balances) .
    • Disclose all synthetic byproducts in supplementary materials to aid reproducibility .
    • Use IUPAC nomenclature consistently to avoid ambiguity in cross-study comparisons .

Properties

Molecular Formula

C24H46O

Molecular Weight

350.6 g/mol

IUPAC Name

tetracos-17-enal

InChI

InChI=1S/C24H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h7-8,24H,2-6,9-23H2,1H3

InChI Key

LPJHUYFFQFPQMY-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCCCCCCCC=O

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCCCCC=O

Synonyms

17-tetracosenal
tetracos-17-en-aldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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